Etoricoxib-d3
Overview
Description
Etoricoxib is a selective COX-2 inhibitor used to relieve moderate post-surgical dental pain as a short-term treatment and inflammatory and painful symptoms of various forms of arthritis . It selectively inhibits isoform 2 of the cyclo-oxigenase enzyme (COX-2) to reduce the generation of prostaglandins (PGs) from arachidonic acid .
Synthesis Analysis
An original strategy for the synthesis of ketone 1, the key intermediate for preparing Etoricoxib, an important nonsteroidal anti-inflammatory drug, has been developed. Inexpensive 5-hydroxy-2-methylpyridine was converted to the corresponding acetyl derivative in four practical synthetic steps .
Chemical Reactions Analysis
Etoricoxib is eliminated following biotransformation to carboxylic acid and glucuronide metabolites that are excreted in urine and faeces, with little of the drug (<1%) being eliminated unchanged in the urine. Etoricoxib is metabolized primarily by the cytochrome P450 (CYP) 3A4 isoenzyme .
Physical And Chemical Properties Analysis
Etoricoxib is highly absorbed, has a t max of 1.5 h and a half-life time of approximately 15-22h . More detailed physical and chemical properties could not be found in the search results.
Scientific Research Applications
Etoricoxib has demonstrated potential in chemoprevention of colon carcinogenesis. It reduced pre-neoplastic features like multiple plaque lesions, aberrant crypts, and aberrant crypt foci in a rat model of colon cancer induced by 1,2-dimethylhydrazine dihydrochloride (DMH) (Tanwar, Vaish, & Sanyal, 2009).
In a study evaluating gastrointestinal safety, etoricoxib showed a significantly lower incidence of endoscopically detected ulcers compared to nonselective nonsteroidal anti-inflammatory drugs (NSAIDs). It also reduced adverse upper gastrointestinal events by approximately 50% (Hunt et al., 2003).
Etoricoxib's effects on subchondral bone mass and biomechanical properties in early osteoarthritis were studied in a mouse model. It inhibited osteophyte formation but also reduced bone volume fraction and trabecular thickness, indicating a potential risk of fragile fractures in subchondral bone (Liu et al., 2020).
Etoricoxib demonstrated anti-proliferative and apoptotic effects in colon carcinogenesis. It reduced pre-neoplastic aberrations such as multiple plaque lesions, hyperplasia, and dysplasia in a rat model, indicating its potential as an anti-apoptotic and anti-proliferative agent (Tanwar, Piplani, & Sanyal, 2010).
Etoricoxib was found effective in masking the unpleasant taste of the drug through complexation with weak cation exchange resins. This enhances its compatibility and patient compliance (Singh et al., 2010).
The drug showed a protective effect against kidney ischemia-reperfusion injury in rats, reducing oxidative injury markers and preserving tissue glutathione levels (Suleyman et al., 2014).
Etoricoxib was also studied for its effects in chronic arthropathies and musculoskeletal and dental pain, showing efficacy comparable to traditional NSAIDs with a significant reduction in gastrointestinal toxicity (Martina, Vesta, & Ripley, 2005).
Safety And Hazards
Future Directions
While Etoricoxib has been assessed for the management of several specific disease states, including pain, osteoarthritis, and rheumatoid arthritis, and has shown similar efficacy in comparison with traditional NSAIDs (including naproxen, diclofenac and ibuprofen) in these conditions , further study is necessary to delineate the relevance of the pharmacokinetic disposition in terms of the clinical benefits and risks of Etoricoxib compared with other options in the clinical arsenal .
properties
IUPAC Name |
5-chloro-2-(6-methylpyridin-3-yl)-3-[4-(trideuteriomethylsulfonyl)phenyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S/c1-12-3-4-14(10-20-12)18-17(9-15(19)11-21-18)13-5-7-16(8-6-13)24(2,22)23/h3-11H,1-2H3/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJVRJDLRVPLFE-BMSJAHLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=C(C=C(C=N2)Cl)C3=CC=C(C=C3)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])S(=O)(=O)C1=CC=C(C=C1)C2=C(N=CC(=C2)Cl)C3=CN=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472311 | |
Record name | Etoricoxib-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Etoricoxib-d3 | |
CAS RN |
850896-71-8 | |
Record name | Etoricoxib-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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